

Salbutamol: Advanced Synthesis & Impurity Architecture

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Compound of Interest

Compound Name: Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9

CAS No.: 1185239-25-1

Cat. No.: B564543

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Technical Monograph 04-SB

Executive Technical Overview

Salbutamol (Albuterol) is a selective

-adrenergic agonist.[1] Its efficacy hinges on the specific interaction of the R-isomer with bronchial smooth muscle receptors. While often synthesized as a racemate, the control of process-related impurities—particularly the bis-ether dimer and ketone precursors—is critical due to their potential toxicity and impact on drug stability.

This guide delineates the 4-Hydroxyacetophenone Route, the dominant industrial pathway, analyzing the causality between reaction conditions and impurity formation.

The Validated Synthesis Protocol

Note: This protocol synthesizes technical best practices. Always validate in a controlled setting.

Core Pathway: The 4-Hydroxyacetophenone Route

This route is preferred for its scalability but requires rigorous control of pH and temperature to prevent polymerization (Impurity F) and over-reduction (Impurity B).

Step 1: Hydroxymethylation & Protection

Reaction: Friedel-Crafts functionalization of 4-hydroxyacetophenone.

- Protocol: React 4-hydroxyacetophenone with formaldehyde and HCl in a biphasic system to yield 3-chloromethyl-4-hydroxyacetophenone.
- Critical Control: Immediate hydrolysis to the diol followed by acetylation (using acetic anhydride) prevents the formation of polymeric benzyl chlorides.
- Intermediate 1: 3-acetoxymethyl-4-acetoxyacetophenone.[2]

Step 2: Alpha-Bromination

Reaction: Halogenation of the ketone alpha-carbon.

- Protocol: Bromination is conducted in chloroform or dichloromethane using .
- Causality: Excess bromine leads to dibromo species, which later convert to unidentified high-molecular-weight impurities.
- Intermediate 2: 3-acetoxymethyl-4-acetoxyphenacyl bromide.

Step 3: Nucleophilic Substitution (Amination)

Reaction:

displacement with N-benzyl-tert-butylamine.

- Protocol: The bromoketone reacts with N-benzyl-tert-butylamine in refluxing MEK (Methyl Ethyl Ketone) or toluene.
- Self-Validating Check: Monitor the disappearance of the alkyl bromide via TLC/HPLC. Residual bromide is a genotoxic alert.
- Intermediate 3:

-(N-benzyl-N-tert-butylamino)-3-acetoxymethyl-4-acetoxyacetophenone.[2]

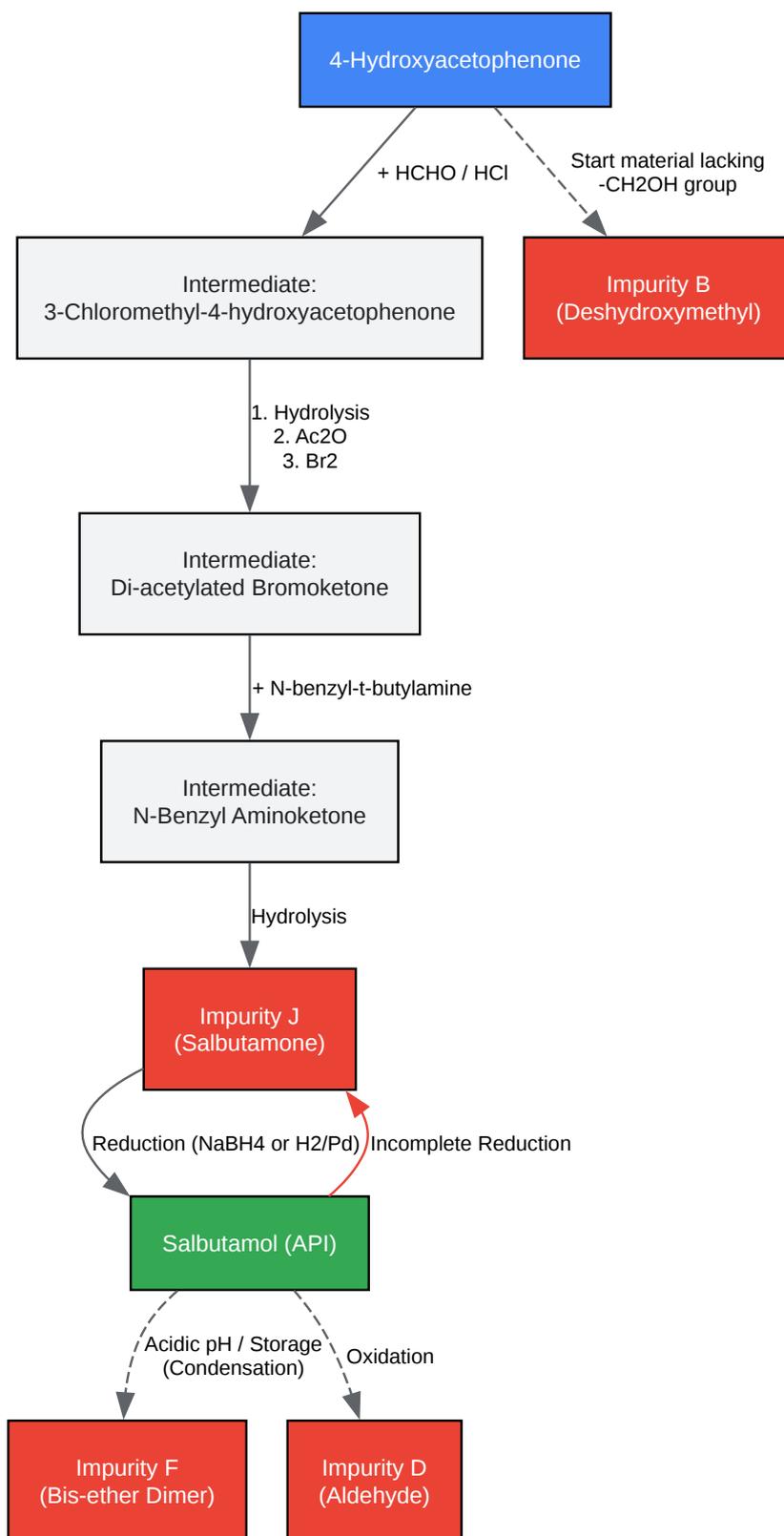
Step 4: Deprotection & Asymmetric Reduction

Reaction: Removal of benzyl/acetyl groups and reduction of the ketone.

- Protocol:
 - Hydrolysis: Acidic or basic hydrolysis removes acetyl groups.
 - Reduction: Catalytic hydrogenation (, Pd/C) reduces the ketone to the secondary alcohol and cleaves the N-benzyl group.
- Impurity Risk: Incomplete reduction yields Impurity J (Salbutamone). Over-reduction (hydrogenolysis of the benzylic hydroxyl) yields Impurity B.

Visualization: Synthesis & Impurity Genealogy

The following diagram maps the synthesis flow and the specific origin points of critical pharmacopeial impurities.



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Caption: Synthesis pathway of Salbutamol highlighting the genesis of critical EP/USP impurities (Red nodes).

Comprehensive Intermediates & Impurities Profile

Table 1: Key Process Intermediates

Intermediate Name	Structure Description	Role in Synthesis
Chloromethyl Ketone	3-chloromethyl-4-hydroxyacetophenone	Precursor for the hydroxymethyl group.[2] Highly reactive.
Bromo Ketone	2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone	Formed after bromination. Key electrophile for amine coupling.
N-Benzyl Salbutamone	2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone	The protected aminoketone prior to final reduction.
Salbutamone	2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone	The immediate ketone precursor (Impurity J).

Table 2: Pharmacopeial Impurities (EP/BP/USP)

Impurity	Common Name	Origin	Mechanism / Control
Impurity A	Methyl Ether	Process/Degradation	Reaction with methanol (solvent) under acidic conditions.
Impurity B	Deshydroxymethyl	Starting Material	Impurity in 4-hydroxyacetophenone or over-reduction of the benzylic alcohol.
Impurity C	Methyl Analog	Starting Material	Presence of 4-hydroxy-3-methylacetophenone in SM.
Impurity D	Salbutamol Aldehyde	Degradation	Oxidative degradation of the benzylic alcohol.
Impurity E	N-Benzyl Salbutamol	Process	Incomplete debenylation during hydrogenation.
Impurity F	Bis-Ether Dimer	Degradation/Process	Acid-catalyzed condensation of two Salbutamol molecules. Critical to control.
Impurity J	Salbutamone	Process	Incomplete reduction of the ketone intermediate.

Deep Dive: The Bis-Ether Dimer (Impurity F)

Impurity F (Salbutamol Dimer Ether) is the most persistent stability challenge.

- Structure: 2,2'-oxybis(methylene)bis[4-[2-(tert-butylamino)-1-hydroxyethyl]phenol].[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Formation Mechanism: Under acidic conditions (pH < 4) or thermal stress, the benzylic hydroxyl group at the 3-position undergoes protonation and water loss, generating a resonance-stabilized quinone methide-like carbocation. This electrophile attacks the benzylic hydroxyl of a second Salbutamol molecule.
- Control Strategy:
 - Maintain final API pH between 4.5 and 5.5.
 - Avoid high-temperature drying steps if residual acid is present.
 - Exclude moisture during storage to prevent hydrolysis-recombination cycles.

Analytical Control Strategy (HPLC)

To resolve the critical pair (Salbutamol and Impurity F), an ion-pairing reverse-phase method is required.

- Column: C18 (Octylsilyl silica),
,
.
- Mobile Phase:
 - Solvent A: Buffer (Sodium heptanesulfonate +
, pH 3.65).[\[6\]](#)
 - Solvent B: Acetonitrile.[\[6\]](#)
 - Ratio: 78:22 (Isocratic or Gradient).
- Flow Rate: 1.0 mL/min.[\[7\]](#)
- Detection: UV at 220 nm.[\[6\]](#)

- System Suitability: Resolution between Salbutamol and Impurity J (or F) must be > 1.5 .^[6]

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